2-(2-(3-Nitrobenzoyl)hydrazine-1-carbonyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(3-Nitrobenzoyl)hydrazine-1-carbonyl)benzoic acid is an organic compound with the molecular formula C15H11N3O6. It is characterized by the presence of a nitrobenzoyl group and a benzoic acid moiety linked through a hydrazino carbonyl bridge
Vorbereitungsmethoden
The synthesis of 2-(2-(3-Nitrobenzoyl)hydrazine-1-carbonyl)benzoic acid typically involves the reaction of 3-nitrobenzoyl chloride with hydrazine to form 3-nitrobenzoyl hydrazide. This intermediate is then reacted with phthalic anhydride under controlled conditions to yield the final product . The reaction conditions often require the use of solvents such as ethanol or acetic acid and may involve heating to facilitate the reaction.
Analyse Chemischer Reaktionen
2-(2-(3-Nitrobenzoyl)hydrazine-1-carbonyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrobenzoyl moiety.
Common reagents used in these reactions include hydrogen gas, metal hydrides, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-(2-(3-Nitrobenzoyl)hydrazine-1-carbonyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(2-(3-Nitrobenzoyl)hydrazine-1-carbonyl)benzoic acid involves its interaction with molecular targets such as enzymes and proteins. The nitrobenzoyl group can participate in various binding interactions, while the hydrazino carbonyl bridge provides additional sites for interaction. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-(2-(3-Nitrobenzoyl)hydrazine-1-carbonyl)benzoic acid include:
2-{[2-(4-Nitrobenzoyl)hydrazino]carbonyl}benzoic acid: Differing by the position of the nitro group on the benzoyl ring.
2-{[2-(3-Nitrobenzoyl)hydrazino]carbonyl}benzoate: A related ester derivative.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C15H11N3O6 |
---|---|
Molekulargewicht |
329.26 g/mol |
IUPAC-Name |
2-[[(3-nitrobenzoyl)amino]carbamoyl]benzoic acid |
InChI |
InChI=1S/C15H11N3O6/c19-13(9-4-3-5-10(8-9)18(23)24)16-17-14(20)11-6-1-2-7-12(11)15(21)22/h1-8H,(H,16,19)(H,17,20)(H,21,22) |
InChI-Schlüssel |
KUVPUGAJBWXDMP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NNC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)O |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)NNC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.